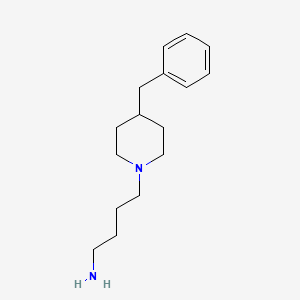

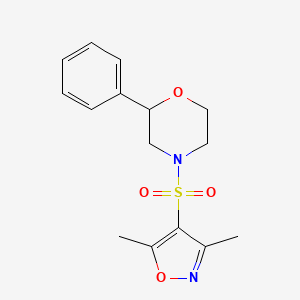

![molecular formula C18H17NO4 B2369084 1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid CAS No. 1207203-37-9](/img/structure/B2369084.png)

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid” is a compound that belongs to the class of azetidines. It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular formula of the compound is C18H17NO4 . The compound has a molecular weight of 311.337.Chemical Reactions Analysis

The compound, being a benzylic and carbonyl compound, might undergo reactions typical of these groups. Benzylic compounds are known to undergo oxidation and reduction reactions . Carbonyl compounds can react with primary amines to form imines .Physical And Chemical Properties Analysis

The compound is a solid and appears off-white . It is hygroscopic .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Sulfones and Esters

The compound has been utilized in the synthesis of various sulfones and esters. For example, it is involved in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, a process employing a Horner-Wadsworth-Emmons reaction (Enders, Berg, & Jandeleit, 2003).

Involvement in Radical Coupling

It's also implicated in radical coupling processes, particularly in the cross-coupling of alcohols and carboxylic acids under photoredox catalysis (Sakai & MacMillan, 2022).

Formation of Aromatic Aldehydes and Ketones

The compound is instrumental in the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids, leading to the formation of aromatic aldehydes or ketones (Feng & Song, 2014).

Photophysical and Coordination Chemistry

Lanthanide Coordination Compounds

It has been used in the synthesis of lanthanide-based coordination polymers, demonstrating significant photophysical properties and potential in light harvesting applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Carbonylation Reactions

Its derivatives are pivotal in carbonylation reactions, particularly with ruthenium and rhodium catalysts, enhancing the production of carboxylic acid derivatives (Wu & Neumann, 2012).

Advanced Material Synthesis

Formation of Mixed-Ligand Frameworks

The compound is used in creating mixed-ligand frameworks, demonstrating diverse molecular architectures with potential applications in magnetic properties and energy storage (Li et al., 2015).

Cobalt-Catalyzed Carboxylation

It's involved in cobalt-catalyzed carboxylation reactions, particularly for the generation of phenyl acetic acids, an important motif in pharmaceuticals (Malapit & Minteer, 2021).

Safety and Hazards

properties

IUPAC Name |

3-phenyl-1-phenylmethoxycarbonylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-16(21)18(15-9-5-2-6-10-15)12-19(13-18)17(22)23-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGAANLMEGVGMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

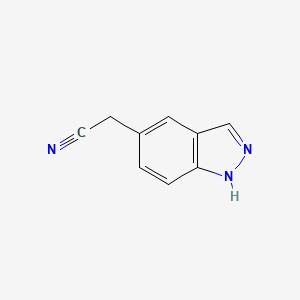

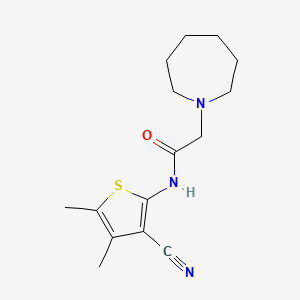

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

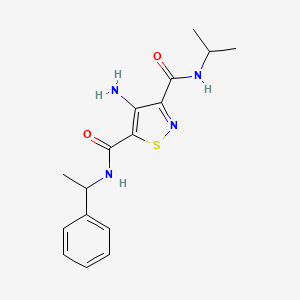

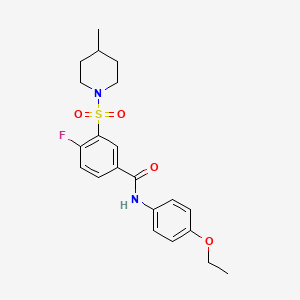

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)

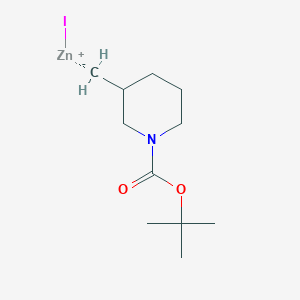

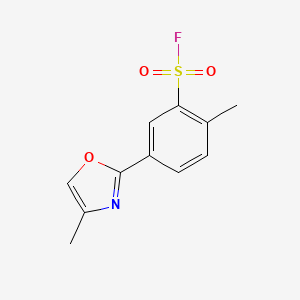

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)